5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine
CAS No.: 1227602-80-3
Cat. No.: VC2750926
Molecular Formula: C6H4F4N2
Molecular Weight: 180.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227602-80-3 |
|---|---|
| Molecular Formula | C6H4F4N2 |
| Molecular Weight | 180.1 g/mol |
| IUPAC Name | 5-fluoro-6-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C6H4F4N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) |
| Standard InChI Key | STNVKTLONXCIDA-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1F)C(F)(F)F)N |
| Canonical SMILES | C1=CC(=NC(=C1F)C(F)(F)F)N |
Introduction
Structural Characteristics and Physical Properties
5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives. This compound features a pyridine ring substituted with a primary amine group at the 2-position, a fluorine atom at the 5-position, and a trifluoromethyl group at the 6-position. The compound is registered with CAS number 1227602-80-3 .
Chemical Structure
The molecular structure consists of a pyridine ring (C₅H₄N) with three key substitutions:
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A primary amine group (-NH₂) at position 2
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A fluorine atom at position 5
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A trifluoromethyl group (-CF₃) at position 6
The presence of these fluorine atoms significantly affects the electronic distribution within the molecule, making it particularly useful for various applications in pharmaceutical and agrochemical development.
Physical Properties Comparison
Fluorinated pyridines like 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine possess distinctive properties compared to their non-fluorinated counterparts. The addition of fluorine atoms typically increases lipophilicity while also improving metabolic stability. The trifluoromethyl group has a Hansch hydrophobicity constant of approximately 0.88, significantly higher than the methyl group (0.56) but lower than benzotrifluoride (3.0) .
Synthesis Methods
The synthesis of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine can be achieved through several methodologies that are common to trifluoromethylpyridine derivatives.
Primary Synthetic Routes
There are three main approaches to synthesizing TFMP derivatives like 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine :
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Chlorine/fluorine exchange reaction: This method involves using trichloromethylpyridine as a starting material, followed by a halogen exchange reaction to replace chlorine atoms with fluorine.
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Pyridine ring construction: Building the pyridine ring from trifluoromethyl-containing precursors allows for the incorporation of the trifluoromethyl group during ring formation.
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Direct trifluoromethylation: This approach uses trifluoromethyl active species such as trifluoromethyl copper, which undergo substitution reactions with halopyridines (particularly bromo- and iodopyridines).
Industrial Production Considerations
For large-scale production of trifluoromethylpyridine compounds, industrial processes have been developed that optimize yield and purity. One example is a vapor-phase reaction system that includes both a catalyst fluidized-bed phase and an empty phase . This approach is particularly useful for related compounds and may be adaptable for the production of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine.
A notable process for producing similar fluorinated pyridines involves liquid phase fluorination using hydrogen fluoride as described in patent literature, which emphasizes high yield, selectivity, and purity .
Applications in Scientific Research and Industry
The compound 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine has various applications across different scientific and industrial sectors due to its unique structural features.
Pharmaceutical Applications
Trifluoromethylpyridine derivatives, including 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine, play important roles in medicinal chemistry:
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Building blocks in drug synthesis: The compound serves as an important intermediate for developing novel pharmaceutical compounds .
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Enhanced pharmacological properties: The incorporation of fluorine atoms can improve drug candidates' metabolic stability, bioavailability, and binding affinity to target molecules .
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Potential antimicrobial activity: Related compounds have shown antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) .
Agrochemical Applications
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for specific applications.
Impact of Structural Modifications
Research has shown that structural modifications to compounds containing pyridine rings can significantly affect their biological activity. For instance:
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Removal of the pyridine nitrogen or changing its position can lead to inactive compounds
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Addition of electron-withdrawing groups like CF₃ can significantly alter activity
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The position of substituents around the pyridine ring plays a critical role in determining biological effects
Comparison with Related Derivatives
The table below compares key characteristics of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine with related fluorinated pyridine derivatives:
| Compound | Position of Key Substituents | Primary Applications | Notable Features |
|---|---|---|---|
| 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine | NH₂ at 2-position, F at 5-position, CF₃ at 6-position | Pharmaceutical and agrochemical intermediates | Balanced lipophilicity and reactivity |
| 2-Fluoro-6-(trifluoromethyl)pyridine | F at 2-position, CF₃ at 6-position | Agrochemical intermediates (e.g., picoxystrobin) | Industrial production well-established |
| 3-(Trifluoromethyl)pyridine | CF₃ at 3-position | Various applications including pharmaceuticals | One of the most widely used TFMP isomers |
| 2-Chloro-5-(trifluoromethyl)pyridin derivatives | Cl at 2-position, CF₃ at 5-position | Pharmaceuticals with antibacterial activity | Demonstrated activity against MRSA |
Recent Research Developments
Recent scientific literature has explored various aspects of trifluoromethylpyridine chemistry that are relevant to understanding the properties and applications of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine.
Synthetic Method Innovations
Researchers have been working to develop more efficient and environmentally friendly methods for synthesizing fluorinated pyridines. These efforts aim to:
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Reduce the use of hazardous reagents
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Improve reaction yields
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Develop more selective processes
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Create more economically viable routes for industrial production
Biological Activity Investigations
Scientific investigations into the biological activity of trifluoromethylpyridine derivatives have revealed important insights:
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The unique combination of the pyridine structure with fluorine substituents contributes to distinctive biological properties
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Several derivatives have shown promise in pharmaceutical applications, particularly in antimicrobial development
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The positioning of the amino group at the 2-position, as found in 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine, can be critical for certain biological activities
Industrial Production Considerations
The industrial production of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine requires careful consideration of various factors to ensure efficiency, safety, and economic viability.
Manufacturing Challenges
Several challenges are associated with the industrial production of fluorinated pyridines:
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Handling of hazardous materials: The synthesis often involves working with corrosive fluorinating agents such as hydrogen fluoride
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Reaction selectivity: Achieving selective fluorination at the desired positions without unwanted side reactions
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Scale-up considerations: Processes that work well at laboratory scale may encounter limitations during industrial implementation
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Environmental concerns: Managing waste streams and emissions containing fluorinated compounds
Process Innovations
Recent innovations in the industrial production of related TFMP compounds may be applicable to 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine:
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Continuous flow reactors: These can enhance process efficiency and safety for reactions involving hazardous reagents
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Recycling of unreacted materials: Patent literature describes processes involving the recycling of unconverted/residue containing chlorofluoro pyridine compounds
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Solvent-free approaches: Some processes are conducted in the absence of solvents, reducing waste and improving process economics
Future Perspectives and Emerging Applications
The field of fluorinated pyridine chemistry continues to evolve, with new applications and research directions emerging for compounds like 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine.
Research Gaps and Opportunities
Despite the growing body of knowledge about TFMP derivatives, several research gaps remain that present opportunities for future investigation:
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Structure-activity relationship refinement: More detailed understanding of how specific structural features influence biological activity
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Synthetic method optimization: Development of more efficient and sustainable synthetic routes
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Toxicological profiling: Comprehensive assessment of safety profiles for various applications
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Combination with emerging technologies: Integration with fields such as nanotechnology or artificial intelligence for drug discovery
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